

Structure-Activity Relationship of Moracin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Moracin T

Cat. No.: B3026833

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Moracin derivatives, a class of natural products primarily isolated from the plant genus *Morus*, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by a 2-arylbenzofuran scaffold, have demonstrated promising potential as anticancer, antimicrobial, antioxidant, and cholesterol-lowering agents. Understanding the relationship between their chemical structure and biological activity is paramount for the rational design and development of novel therapeutic agents with improved efficacy and selectivity.

This guide provides a comparative overview of the structure-activity relationships (SAR) of various Moracin derivatives, supported by experimental data from peer-reviewed studies. We present quantitative data in structured tables for easy comparison, detail the experimental protocols for key bioassays, and visualize the core SAR principles and experimental workflows.

Quantitative Comparison of Biological Activities

The biological efficacy of Moracin derivatives is highly dependent on the nature and position of substituents on the benzofuran core and the 2-aryl ring. The following tables summarize the in vitro activities of representative Moracin derivatives against various targets.

Table 1: Anticancer Activity of Moracin Derivatives

Compound	Cell Line	IC50 (μM)	Reference
Albanol B (Compound 10)	HGC27 (Gastric Cancer)	6.08 ± 0.34	[1]
Compound 5	HGC27 (Gastric Cancer)	33.76 ± 2.64	[1]
Compound 8	HGC27 (Gastric Cancer)	28.94 ± 0.72	[1]
Compound 30	HGC27 (Gastric Cancer)	10.24 ± 0.89	[1]
Moracin O	Hep3B (Liver Cancer)	0.00676	[2]

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.

Table 2: PCSK9 Inhibitory Activity of Moracin C Derivatives

Compound	Activity	Assay	Reference
Moracin C (1)	44.9% inhibition	PCSK9 mRNA expression in HepG2 cells (at 20 μ M)	[3]
Compound 7	97.1% inhibition	PCSK9 mRNA expression in HepG2 cells (at 20 μ M)	[3]
Compound 9	96.7% inhibition	PCSK9 mRNA expression in HepG2 cells (at 20 μ M)	[3]
Compound 11	88.5% inhibition	PCSK9 mRNA expression in HepG2 cells (at 20 μ M)	[3]
Compound 14	96.3% inhibition	PCSK9 mRNA expression in HepG2 cells (at 20 μ M)	[3]
Berberine (Control)	60.9% inhibition	PCSK9 mRNA expression in HepG2 cells (at 20 μ M)	[3]

Note: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism. Inhibition of PCSK9 expression can lead to lower LDL-C levels.

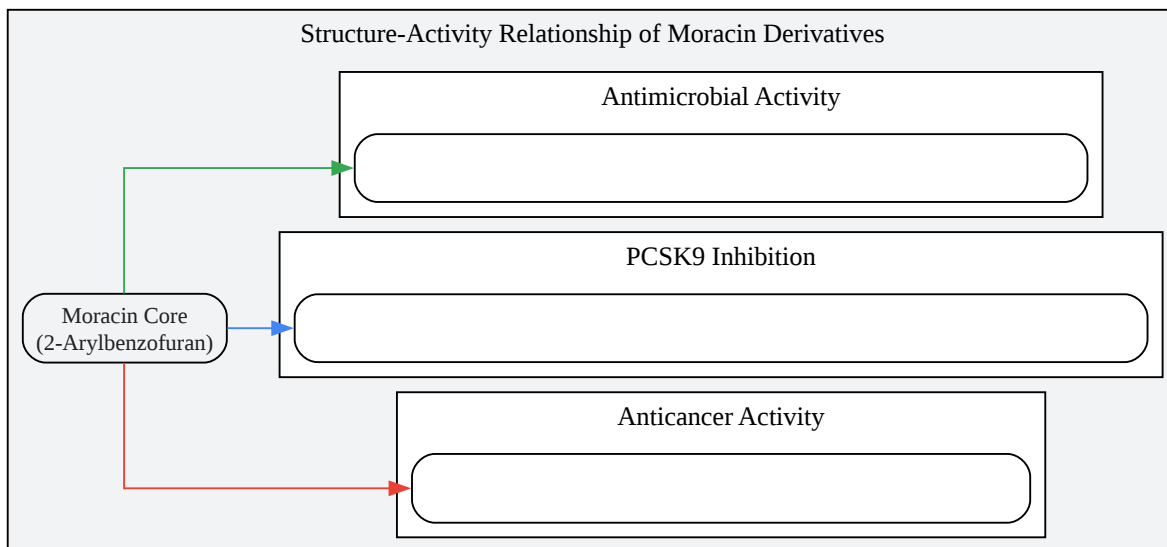
Table 3: Antimicrobial Activity of Moracin Derivatives

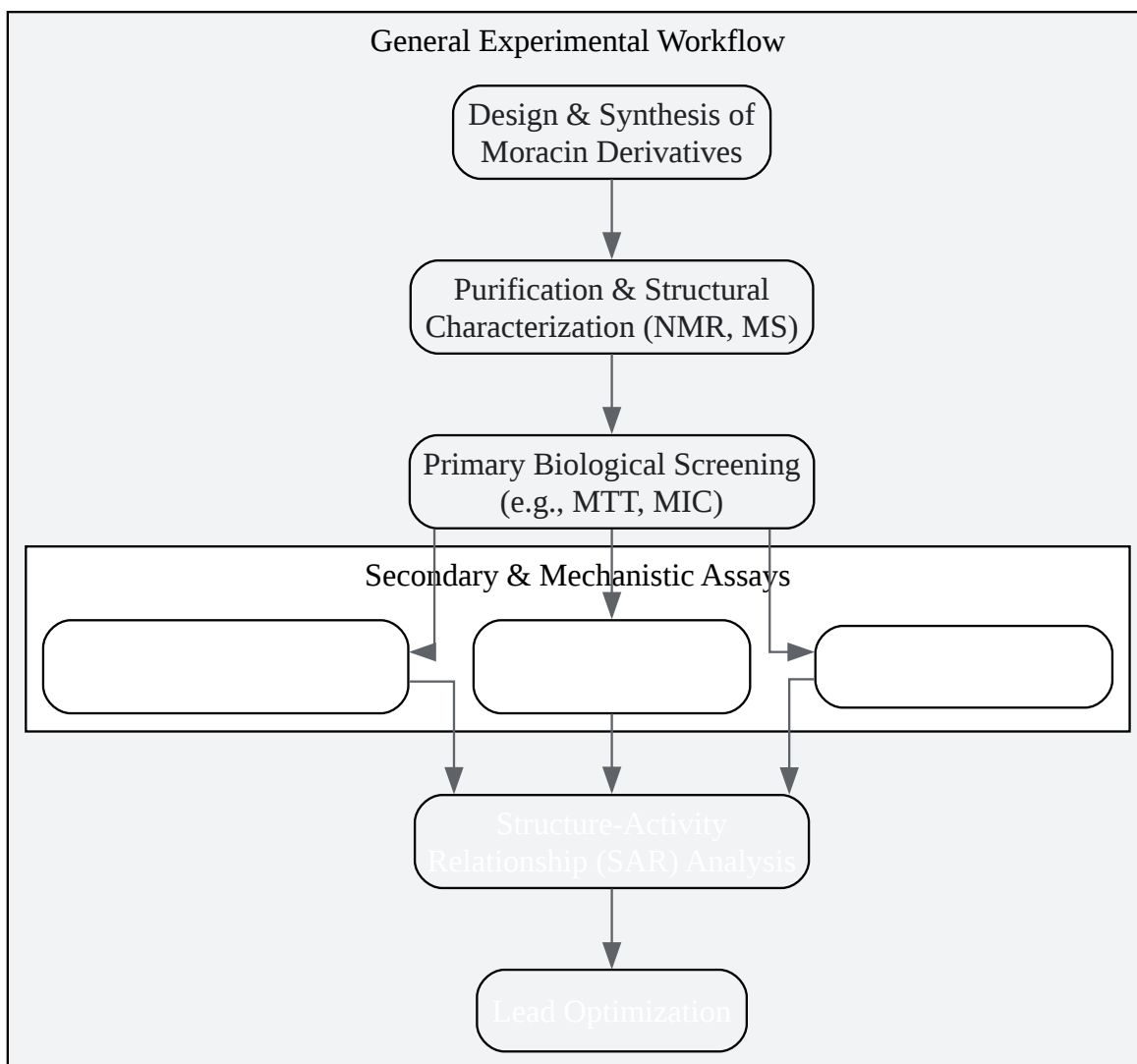
Compound	Bacterial Strain	MIC (µg/mL)	Reference
Benzofuran derivative 1	Salmonella typhimurium	12.5	[4]
Benzofuran derivative 1	Escherichia coli	25	[4]
Benzofuran derivative 1	Staphylococcus aureus	12.5	[4]
Benzofuran derivative 2	Staphylococcus aureus	25	[4]

Note: MIC is the minimum inhibitory concentration required to inhibit the visible growth of a microorganism.

Key Structure-Activity Relationship Insights

The analysis of various Moracin derivatives has revealed several key structural features that govern their biological activity.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action Sites and Clinical Application of HIF-1 α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Structure-Activity Relationship of Moracin Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026833#structure-activity-relationship-of-moracin-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com